Zingerone

TRPV1 Vanilloid Receptor Pain Research

Zingerone (CAS 122-48-5) is a thermally stable, non-pungent vanilloid degradation product of gingerols—distinct from labile 6-gingerol and highly potent 6-shogaol. With weak TRPV1 agonism (35.9% of capsaicin at 500 µM), it enables partial agonism and receptor desensitization studies without full activation artifacts. Its superior in silico docking to quorum sensing receptors (LasR, RhlR, PqsR) versus vanillin supports anti-virulence drug discovery. Unlike variable-content ginger extracts (<0.1–5%), certified pure Zingerone ensures reproducible quantification and batch consistency for analytical standardization, nutraceutical formulation, and functional fragrance applications requiring sustained heat with subtle aroma.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 122-48-5
Cat. No. B1684294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZingerone
CAS122-48-5
Synonyms0 paradol
4-(4-hydroxy-3-methoxyphenyl)butan-2-one
vanillyl acetone
vanillylacetone
zingerone
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3
InChIKeyOJYLAHXKWMRDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly sol in water, petroleum ether;  sol in ether, dil alkalies
Very soluble in ethyl ether
SOLUBILITY 1:1 IN 50% ALCOHOL
slightly soluble in water
moderately soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zingerone (CAS 122-48-5): Procurement-Relevant Baseline and Comparator Identification for Research and Industrial Sourcing


Zingerone (vanillylacetone, CAS 122-48-5) is a methoxyphenolic alkanone isolated from Zingiber officinale, distinct from the more abundant gingerols and shogaols in both chemical structure and biological profile . Unlike 6-gingerol, which is thermally labile and degrades into zingerone and shogaols upon heating, zingerone is a stable, non-pungent degradation product formed via retro-aldol condensation . Key comparators for scientific and industrial selection include 6-gingerol, 6-shogaol, capsaicin, vanillin, and eugenol—compounds that share structural motifs but diverge significantly in potency, stability, and mechanism of action .

Why Generic Ginger Extracts or Structurally Similar Vanilloids Cannot Substitute for Pure Zingerone in Controlled Research and Formulation


Generic ginger extracts and close structural analogs such as 6-gingerol, 6-shogaol, and vanillin cannot be interchanged with pure zingerone due to fundamental differences in potency at specific molecular targets, divergent metabolic fate, and processing-dependent availability. Fresh ginger rhizome contains negligible zingerone (<0.1%), requiring controlled thermal processing to generate the compound, whereas 6-gingerol is abundant in raw ginger but degrades rapidly upon heating . Even when present in extracts, zingerone exhibits a distinct pharmacological fingerprint: it is a weak activator of TRPV1 relative to capsaicin and 6-shogaol , demonstrates negligible anti-neuroinflammatory activity compared to longer-chain gingerols , and possesses a unique interconversion pharmacokinetic relationship with 6-gingerol that influences systemic exposure . These differences preclude simple substitution and necessitate compound-specific sourcing for reproducible experimental or formulation outcomes.

Zingerone (122-48-5) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


TRPV1 Activation Potency: Zingerone is a Significantly Weaker Agonist than Capsaicin and 6-Shogaol

In recombinant rat TRPV1 (rTRPV1) expressed in HEK293 cells, zingerone-induced activation at 500 μM reached only 35.9 ± 5.0% of the response elicited by 100 μM capsaicin, demonstrating substantially lower efficacy at the vanilloid receptor . Wild-type human TRPV1 EC50 values for capsaicin, resiniferatoxin, 6-shogaol, and 6-gingerol are 9.8 nM, 2.9 nM, 568 nM, and 2399 nM, respectively, while zingerone requires concentrations exceeding 500 μM to achieve measurable activation, placing its potency orders of magnitude below both the ginger-derived shogaol and the prototypical agonist capsaicin .

TRPV1 Vanilloid Receptor Pain Research Neuroscience

Anti-Neuroinflammatory Activity: Zingerone Lacks the Potent Cytokine Suppression Observed with Longer-Chain Gingerols

In LPS-activated BV2 microglia, a concentration of 20 μM zingerone failed to inhibit the production of nitric oxide, IL-1β, IL-6, or TNF-α, whereas longer-chain gingerols (8-gingerol, 10-gingerol) and shogaols at the same concentration significantly suppressed all measured inflammatory mediators . This stark contrast in anti-neuroinflammatory efficacy highlights a structure-activity relationship wherein the alkyl chain length critically determines potency, with zingerone's truncated side chain rendering it essentially inactive in this cellular model.

Neuroinflammation Microglia Cytokine Neurodegeneration

Anti-Quorum Sensing Activity: Zingerone Demonstrates Superior In Silico Docking Scores Relative to Vanillin

Molecular docking analysis against Pseudomonas aeruginosa quorum sensing receptors (TraR, LasR, RhlR, PqsR) revealed that zingerone achieved a higher comparative docking score than vanillin, an established anti-quorum sensing phytochemical . This computational prediction is corroborated by in vitro assays showing that zingerone significantly reduces biofilm formation and production of key virulence factors including rhamnolipid, elastase, protease, and pyocyanin in P. aeruginosa PAO1 (p<0.001) .

Quorum Sensing Pseudomonas aeruginosa Anti-virulence Biofilm

Oral Bioavailability: Zingerone, 6-Gingerol, and 6-Shogaol All Exhibit Sub-2% Bioavailability, but Zingerone Serves as a Key Metabolite of Gingerol In Vivo

In a comprehensive rat pharmacokinetic study, oral administration of pure zingerone (30 mg/kg) resulted in an absolute oral bioavailability of 0.15 ± 0.10% (range 0.10%–0.31%), which is not significantly different from the bioavailability of pure 6-gingerol or 6-shogaol administered under identical conditions . Critically, intravenous administration of 6-gingerol led to detectable biotransformation into zingerone, indicating that zingerone is an in vivo metabolite of 6-gingerol and may contribute to the systemic effects attributed to gingerol consumption .

Pharmacokinetics Bioavailability Metabolism In Vivo

Thermal Stability and Processing-Dependent Formation: Zingerone is the Terminal Degradation Product of Thermally Labile Gingerols

Fresh ginger rhizome contains undetectable or trace levels (<0.1%) of zingerone; the compound forms exclusively upon thermal processing through retro-aldol condensation of 6-gingerol . Under spray-drying conditions with commercial carriers (CO03), the relative intensity of zingerone increases alongside shogaol analogues and oxidation products, whereas natural carriers (pea protein, inulin) yield lower zingerone levels . This processing-dependent generation contrasts sharply with 6-gingerol, which degrades upon heating, and 6-shogaol, which forms as an intermediate dehydration product but is itself sensitive to further processing conditions .

Thermal Stability Processing Extract Standardization Quality Control

Volatility and Organoleptic Profile: Zingerone is Less Volatile than Vanillin, Imparting Sustained Pungency with Muted Aroma

Zingerone possesses a higher molecular weight (194.09 g/mol) and contains a carbonyl side group enabling stronger intermolecular van der Waals interactions compared to vanillin (152.15 g/mol) . This structural difference renders zingerone significantly less volatile than vanillin. Consequently, while both compounds produce similarly strong gustatory sensations, vanillin's aroma is markedly more potent, whereas zingerone provides a milder, sweeter pungency with reduced olfactory impact .

Flavor Chemistry Volatility Sensory Formulation

Zingerone (122-48-5): Best Research and Industrial Application Scenarios Based on Quantitative Differentiation


Pain and Sensory Neuroscience: Weak TRPV1 Partial Agonist for Subtle Receptor Modulation Studies

Given its low TRPV1 agonist potency (35.9% of capsaicin response at 500 μM) compared to the robust activation by 6-shogaol (EC50 568 nM) and capsaicin (EC50 9.8 nM), zingerone is optimally employed in experimental paradigms requiring weak, submaximal TRPV1 stimulation . This makes zingerone a valuable tool for studying partial agonism, receptor desensitization kinetics, and the structure-function relationships governing vanilloid sensitivity without the confounding effects of full receptor activation.

Antimicrobial Resistance Research: Anti-Virulence Lead Scaffold Targeting Quorum Sensing

Zingerone's superior in silico docking score to quorum sensing receptors (LasR, RhlR, PqsR) relative to vanillin, combined with its demonstrated attenuation of P. aeruginosa virulence factor production (p<0.001), positions it as a validated starting point for anti-virulence drug discovery programs . Researchers focused on disrupting bacterial communication without exerting selective pressure for antibiotic resistance should prioritize zingerone and its analogs for hit-to-lead optimization.

Phytochemical Extract Standardization: Reference Standard for Processing-Dependent Quality Control

Because zingerone content in ginger-derived materials varies from <0.1% (low-temperature dried) to 3–5% (high-temperature drum-dried) depending entirely on thermal processing history, pure zingerone serves as an indispensable analytical reference standard for HPLC method development and extract standardization . Procurement of certified zingerone (CAS 122-48-5) enables accurate quantification and batch-to-batch consistency verification for nutraceutical, cosmetic, and functional food formulations.

Flavor and Fragrance Formulation: Controlled-Release Pungency with Muted Aroma

Zingerone's reduced volatility relative to vanillin—stemming from its higher molecular weight and stronger intermolecular van der Waals interactions—makes it the compound of choice for applications requiring sustained pungency without dominant olfactory notes . Formulators seeking a ginger-like heat profile with subtle aromatic presence should select zingerone over vanillin or mixed ginger oleoresins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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